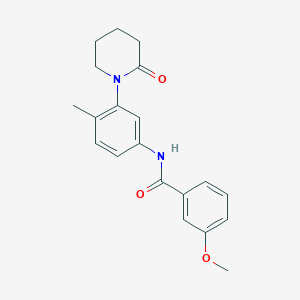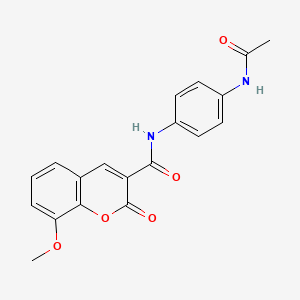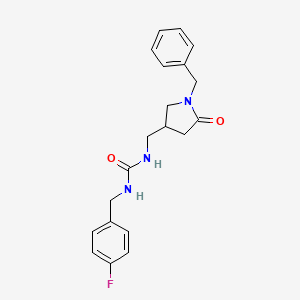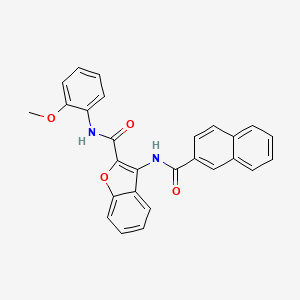
3-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “3-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide” involves multiple steps, including the formation of amide bonds and the introduction of methoxy groups. Techniques such as condensation reactions, esterification, and amidation play crucial roles in constructing the molecule's backbone. A practical synthesis approach for related compounds has been detailed, emphasizing the importance of selective reactions and efficient methodologies (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of similar benzamide derivatives has been characterized using X-ray diffraction, showcasing the molecule's crystalline form and geometric parameters. These studies provide insight into the compound's conformation and the interactions that stabilize its structure. Advanced computational methods, including density functional theory (DFT), complement experimental findings by predicting electronic properties and reactivity (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of “3-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide” and its analogs can be influenced by the presence of functional groups such as the methoxy and amide moieties. These groups participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, which are essential for further modifications and interactions with biological targets. Antioxidant properties have been determined for related molecules, indicating potential reactivity with free radicals (Demir et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and behavior in different environments. These properties are directly influenced by the molecular structure, particularly the functional groups and overall molecular geometry. X-ray crystallography provides valuable information on the crystal packing and intermolecular forces that affect these physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different chemical agents, and stability under various conditions, are essential for understanding the compound's behavior in chemical syntheses and potential biological applications. Theoretical studies, such as those involving DFT calculations, offer insights into the electronic structure, which is instrumental in predicting the molecule's reactivity and interactions with other molecules.
- Synthesis and practical applications: (Ikemoto et al., 2005)
- Molecular structure and characterization: (Demir et al., 2015)
科学的研究の応用
Enantioselective Synthesis
The compound has been involved in research on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, showcasing its relevance in synthetic organic chemistry. The process involved the preparation of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, highlighting its utility in the synthesis of complex organic structures (Calvez, Chiaroni, & Langlois, 1998).
Molecular Structure and Antioxidant Activity
Another study focused on the molecular structural description, antioxidant activity, and theoretical analysis using X-ray diffraction and DFT calculations of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide. This research underscores the compound's potential in antioxidant applications and offers insights into its chemical reactivity and stability, which are crucial for various pharmaceutical and biochemical applications (Demir et al., 2015).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant activities of new benzamide derivatives, including an analysis of compounds isolated from endophytic Streptomyces, have been evaluated. This area of research is significant for the development of new antibacterial and antioxidant agents, which are critical in the fight against infectious diseases and in promoting health through oxidative stress mitigation (Yang et al., 2015).
Synthetic Applications in Medicinal Chemistry
Synthetic routes and neuroleptic activities of benzamides, including structures related to "3-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide," have been explored for their potential in treating psychiatric disorders. This underscores the compound's role in the development of new therapeutic agents, reflecting its importance in medicinal chemistry and pharmacology (Iwanami et al., 1981).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “3-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide”.
将来の方向性
The future directions of a compound refer to potential applications and areas of research. Unfortunately, I couldn’t find specific information on the future directions of “3-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide”. However, similar compounds have shown potential in various fields, including the development of new drugs2.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, further research and expert consultation may be required.
特性
IUPAC Name |
3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-9-10-16(13-18(14)22-11-4-3-8-19(22)23)21-20(24)15-6-5-7-17(12-15)25-2/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUHTDSQXGVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2487753.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)


![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)


![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)